Bromfenac-d7 Sodium Sesquihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

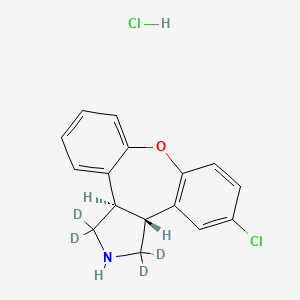

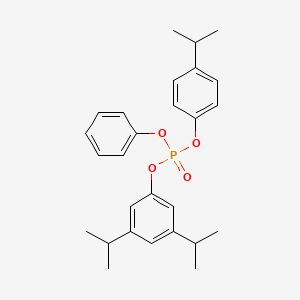

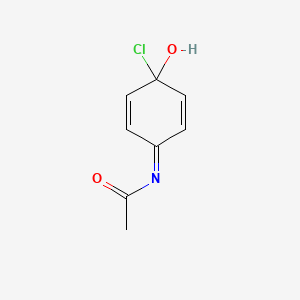

Bromfenac-d7 Sodium Sesquihydrate is a deuterated form of Bromfenac Sodium Sesquihydrate, a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology. The compound is chemically described as sodium 2-amino-3-(4-bromobenzoyl)phenylacetate sesquihydrate, with the empirical formula C15H4D7BrNNaO3·1½H2O and a molecular weight of 390.22 g/mol . The deuterated form is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bromfenac-d7 Sodium Sesquihydrate involves several steps:

Hydrolysis Reaction: The compound is synthesized by hydrolyzing a precursor compound with sodium hydroxide in an aqueous solution.

Precipitation and Recrystallization: Sodium chloride or sodium bicarbonate is added to the filtrate to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yield and purity. The process involves:

Dissolution and pH Adjustment: Bromfenac sodium and an antioxidant are dissolved in a mixed solvent of water and an organic alcohol.

Crystallization: An anti-solvent is added to the solution, which is then cooled to 30-35°C.

Drying: The crystallized product is collected and dried to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Bromfenac-d7 Sodium Sesquihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenylacetic acid derivatives, while reduction may produce amino-substituted phenylacetic acids .

Scientific Research Applications

Bromfenac-d7 Sodium Sesquihydrate has several scientific research applications:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Bromfenac in the body.

Metabolic Pathways: Helps in identifying and quantifying metabolites of Bromfenac in biological samples.

Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.

Biological Studies: Used in research to understand the anti-inflammatory mechanisms and effects on ocular tissues.

Mechanism of Action

Bromfenac-d7 Sodium Sesquihydrate exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. The compound blocks the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, thereby reducing the production of prostaglandins . This inhibition leads to decreased inflammation, pain, and other symptoms associated with inflammatory conditions .

Comparison with Similar Compounds

Similar Compounds

Indomethacin: Another NSAID used for similar indications but with different pharmacokinetic properties.

Diclofenac: A widely used NSAID with a similar mechanism of action but different chemical structure.

Ketorolac: An NSAID used for short-term management of moderate to severe pain.

Uniqueness

Bromfenac-d7 Sodium Sesquihydrate is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and quantification in biological systems . Additionally, its high specificity for COX-2 over COX-1 makes it a valuable compound for targeted anti-inflammatory effects with potentially fewer side effects .

Properties

CAS No. |

1794937-11-3 |

|---|---|

Molecular Formula |

C15H11BrNNaO3 |

Molecular Weight |

363.193 |

IUPAC Name |

sodium;2-[2-amino-3-(4-bromo-2,3,5,6-tetradeuteriobenzoyl)-4,5,6-trideuteriophenyl]acetate |

InChI |

InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1/i1D,2D,3D,4D,5D,6D,7D; |

InChI Key |

HZFGMQJYAFHESD-VEFZIWIXSA-M |

SMILES |

C1=CC(=C(C(=C1)CC(=O)[O-])N)C(=O)C2=CC=C(C=C2)Br.[Na+] |

Synonyms |

2-Amino-3-(4-bromobenzoyl)benzeneacetic Acid-d7 Sodium Salt Hydrate; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/structure/B587603.png)

![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8](/img/structure/B587617.png)